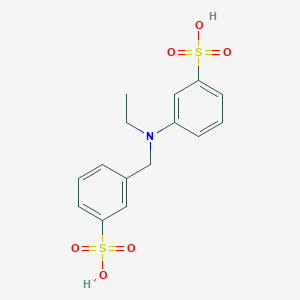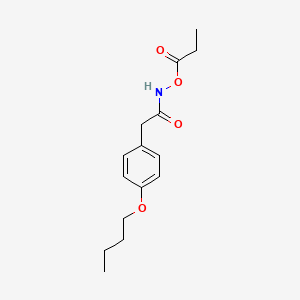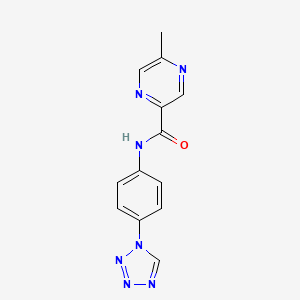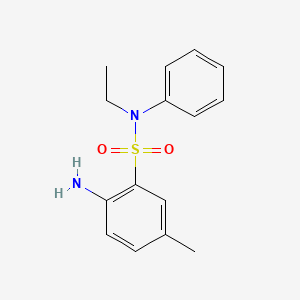
2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of bromine atoms at the 2nd and 6th positions of the benzene ring, a butan-2-yl group at the 5th position of the benzoxazole ring, and an aniline group at the 4th position. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
The synthesis of 2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
化学反应分析
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2nd and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce nitro-substituted products.
科学研究应用
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structural features contribute to the electronic properties of these materials.
Biological Research: Researchers investigate the biological activity of this compound to understand its mechanism of action and potential therapeutic applications. Studies include its effects on cellular pathways, enzyme inhibition, and receptor binding.
作用机制
The mechanism of action of 2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in signal transduction and protein degradation, respectively. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a methyl group instead of a butan-2-yl group, which may affect its biological activity and chemical reactivity.
2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline: The presence of an ethyl group can influence the compound’s solubility and interaction with molecular targets.
2,6-Dibromo-4-(5-propyl-1,3-benzoxazol-2-yl)aniline: The propyl group may alter the compound’s pharmacokinetic properties and its potential as a drug candidate.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-2-yl group, which can impact its overall biological and chemical properties.
属性
分子式 |
C17H16Br2N2O |
|---|---|
分子量 |
424.1 g/mol |
IUPAC 名称 |
2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Br2N2O/c1-3-9(2)10-4-5-15-14(8-10)21-17(22-15)11-6-12(18)16(20)13(19)7-11/h4-9H,3,20H2,1-2H3 |
InChI 键 |
XRFVJSLWTLUOMP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)











